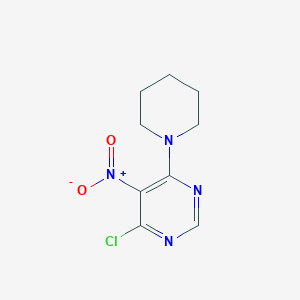

4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine

描述

Historical Context of Pyrimidine Derivatives in Chemical Research

The systematic study of pyrimidine derivatives began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the foundation for modern pyrimidine chemistry. The parent compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The breakdown products of uric acid were referred to as pyrimidines, or "m-diazine". By oxidizing uric acid with nitric acid in 1818, Brugnatelli produced alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione), the first pyrimidine derivative to be isolated. This landmark discovery established pyrimidines as fundamental heterocyclic compounds with significant research potential.

Throughout the nineteenth and twentieth centuries, pyrimidine chemistry evolved dramatically. The discovery that thymine, cytosine, and uracil are pyrimidine bases found in deoxyribonucleic acid and ribonucleic acid positioned pyrimidines as essential components of nucleic acid chemistry. This biological significance drove extensive research into synthetic methodologies and structural modifications of pyrimidine scaffolds.

The development of pharmaceutical applications for pyrimidine derivatives accelerated during the mid-twentieth century. Many pyrimidine derivatives became employed in the synthesis of other substituted pyrimidines and in the manufacture of thyroid medications. The recognition of their anticancer, herbicidal, and plant growth regulating properties further expanded research interests in this chemical class.

Significance of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles occupy an exclusive position as a valuable source of therapeutic agents in medicinal chemistry. More than 75% of drugs approved by the United States Food and Drug Administration and currently available in the market are nitrogen-containing heterocyclic moieties. An analysis of United States Food and Drug Administration-approved drugs reveals that 59% of small-molecule drugs incorporate nitrogen heterocycles, underscoring their significance in drug design and development.

The structural and functional diversity in nitrogen-containing heterocyclic compounds emanates from the presence and nature of the heteroatom that optimizes the compound for a specific application. Nitrogen heterocycles have been found to mimic various endogenous metabolites and natural products, highlighting their pivotal role in current drug design. The electron-rich nitrogen heterocycle is not only able to readily accept or donate a proton, but it can also easily establish diverse weak interactions.

Statistically, more than 85% of all biologically active compounds are heterocycles or comprise a heterocycle and most frequently, nitrogen heterocycles as a backbone in their complex structures. These facts disclose and emphasize the vital role of heterocycles in modern drug design and drug discovery. The exceptional role of nitrogen for variable interactions with biological targets broadens the scope for drug development.

Pyrimidines are six-membered unsaturated rings made of carbon and nitrogen that are found in nature in a variety of forms with improved biological potential, such as antihypertensive, anticancer, antimicrobial, anti-inflammatory, antioxidant activities. With nitrogen atoms at positions 1 and 3, pyrimidines demonstrate the characteristic properties of nitrogen-containing heterocycles.

The importance of nitrogen-containing heterocycles has increased due to their expanding role as ligands in transition-metal catalysis and organocatalysis. Despite extensive studies into their synthesis and applications, ongoing demand remains for more efficient and general preparation methods to diversify the structural backbones and improve their biological activities.

Overview of 4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine

This compound represents a sophisticated example of substituted pyrimidine chemistry, incorporating multiple functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula C9H11ClN4O2 and a molecular weight of 242.66 grams per mole. Its Chemical Abstracts Service registry number is 25710-23-0, providing a unique identifier for this specific chemical entity.

The structural architecture of this compound demonstrates the complex substitution patterns possible within the pyrimidine framework. The compound features a chlorine atom at position 4, a nitro group at position 5, and a piperidine ring system attached at position 6 of the pyrimidine core. This substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClN4O2 |

| Molecular Weight | 242.66 g/mol |

| Chemical Abstracts Service Number | 25710-23-0 |

| PubChem Compound Identifier | 3838152 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | C1CCN(CC1)C2=C(C(=NC=N2)Cl)N+[O-] |

The compound's structure incorporates several key functional groups that contribute to its chemical versatility. The chlorine substituent at position 4 provides a potential site for nucleophilic substitution reactions, while the nitro group at position 5 introduces electron-withdrawing character that affects the electronic distribution throughout the molecule. The piperidine ring system attached at position 6 adds steric bulk and provides additional nitrogen functionality that may participate in hydrogen bonding or coordination chemistry.

Pyrimidine has one axis of symmetry about the 2-5 axis and has three different pairs of bond lengths and four different bond angles. As a result, three distinct chemical shifts can be identified in the proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance signals. Unequal replacement at positions 4 or 6 results in the loss of symmetry, as observed in this compound.

The synthesis of pyrimidine derivatives typically relies on carbonyl compound and amine condensation reactions. Most synthetic pathways leading to this family of azaheterocycles utilize current developments in cross-coupling chemistry to add substituents to activated heterocycles as a complementing strategy to substituted derivatives. The preparation of compounds like this compound often involves multiple synthetic steps to introduce the various functional groups in a controlled manner.

Table 2: Comparative Analysis of Related Pyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C9H11ClN4O2 | 242.66 | Chloro, nitro, piperidine substitution |

| 4-Chloro-5-nitro-6-pyrrolidin-1-ylpyrimidine | C8H9ClN4O2 | 228.63 | Chloro, nitro, pyrrolidine substitution |

| 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | 163.99 | Amino, dichloro substitution |

| 5-Fluorouracil | C4H3FN2O2 | 130.08 | Fluoro, pyrimidine-2,4-dione |

The research significance of this compound extends beyond its individual properties to its role as a representative member of the broader class of substituted pyrimidines. Understanding the structure-activity relationships of such compounds contributes to the rational design of new pharmaceutical agents and materials with desired properties. The compound serves as an important intermediate in synthetic chemistry, potentially leading to the development of more complex molecular architectures through further chemical transformations.

属性

IUPAC Name |

4-chloro-5-nitro-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-8-7(14(15)16)9(12-6-11-8)13-4-2-1-3-5-13/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUANYMIZRXPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397133 | |

| Record name | 4-chloro-5-nitro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25710-23-0 | |

| Record name | 4-chloro-5-nitro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group, a nitro group, and a piperidine moiety. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

This compound acts through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation. For instance, it can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative disease models .

- Cell Proliferation : Research indicates that this compound can significantly reduce cell proliferation in various cancer cell lines, demonstrating its potential as an anticancer agent .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Cytotoxicity : In vitro studies show that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB-231. The IC50 values for these cells range from 0.87 to 12.91 µM, indicating potent activity compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 µM) .

| Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| MCF-7 | 0.87 | Better |

| MDA-MB-231 | 1.75 | Better |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been studied for its efficacy against various bacterial strains, demonstrating significant inhibition of growth and biofilm formation .

Case Studies

- Cancer Therapy : A study involving the administration of this compound in FaDu hypopharyngeal tumor cells revealed enhanced cytotoxicity compared to the reference drug bleomycin. The mechanism was attributed to apoptosis induction and disruption of cellular signaling pathways .

- Enzyme Inhibition : Research demonstrated that this compound effectively inhibits AChE activity, which is relevant for Alzheimer's disease treatment strategies. Its dual inhibition capability enhances its therapeutic potential against cognitive decline associated with neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for assessing the safety and efficacy of this compound:

- Absorption and Distribution : The compound exhibits limited solubility in water, which may affect its bioavailability. Studies suggest that it is transported across cell membranes via specific transport proteins.

- Toxicological Studies : High doses in animal models have indicated potential toxicity, including liver and kidney damage. Therefore, careful dosing is essential during therapeutic applications .

科学研究应用

Overview

4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine is a heterocyclic compound with significant applications in medicinal chemistry and drug development. Its structural characteristics, including the presence of a chlorine atom and a nitro group, contribute to its biological activity and reactivity, making it a valuable scaffold for synthesizing novel therapeutic agents.

Pharmaceutical Development

The compound has been explored for its potential as a lead in drug discovery, particularly in the development of inhibitors for various biological targets. Notably, it has shown promise in:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated antibacterial properties against pathogens like E. coli. The presence of the chlorine atom enhances these properties, making derivatives effective against bacterial infections .

- Neuroprotection : Research indicates that derivatives of this compound can inhibit cyclophilin D, a protein linked to neurodegenerative diseases. This inhibition may protect neuronal cells from oxidative stress, suggesting therapeutic benefits in conditions like Alzheimer's disease.

Cancer Research

The compound's derivatives are being investigated for their anti-cancer activities. Studies have shown that they can modulate enzyme activity associated with cancer progression. For instance, certain derivatives have been evaluated for their ability to inhibit specific kinases involved in tumor growth .

Synthetic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions, which are essential for developing complex molecular architectures used in pharmaceuticals .

Case Studies

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) at the 4-Chloro Position

The 4-chloro group undergoes selective displacement due to activation by the electron-withdrawing nitro group at position 5. Key findings include:

Reaction with Amines

-

Primary/secondary amines : Piperidine reacts via SNAr at room temperature in toluene with Pd₂(dba)₃ (0.01 mmol) and R-BINAP (0.03 mmol), yielding 67.3% substitution product .

-

Mechanistic pathway : Kinetic studies confirm a concerted mechanism (not stepwise) due to curvature in Brønsted plots, attributed to destabilization of Meisenheimer intermediates by the nitro group .

Base-Dependent Reactivity

| Base | Solvent System | Conversion (%) | Product:Hydrolysis Ratio |

|---|---|---|---|

| NaOtBu | HPMC/water (2 wt%) | 98 | 9:1 |

| K₂CO₃ | Toluene | 67 | 12:1 |

| No base | HPMC/water | <5 | — |

Data from HPMC/water systems show hydrolysis competes with substitution, forming 4-hydroxy derivatives .

Hydrolysis and Stability Profiles

The compound demonstrates pH-dependent stability:

-

Alkaline conditions : Rapid hydrolysis at pH >10 generates 5-nitro-6-piperidin-1-ylpyrimidin-4-ol .

-

Neutral/acidic conditions : Stable for >24 hours at pH 3–7 (HPLC monitoring) .

Palladium-Catalyzed Functionalization

-

Buchwald-Hartwig amination : With Pd(PCy₃)₂ (5 mol%), aryl amines couple at the 4-chloro position in THF (18 h, rt), achieving >85% yield (LC-MS) .

-

Competitive reactivity : The 4-chloro group shows 22× higher reactivity than 2-chloropyridine in Pd-mediated cross-couplings .

Comparative Reactivity with Structural Analogues

| Compound | Substituent Position | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| 4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine | 4-Cl, 5-NO₂, 6-pip | 0.45 ± 0.02 |

| 2-Chloro-5-nitropyrimidine | 2-Cl, 5-NO₂ | 0.12 ± 0.01 |

| 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine | 4-Cl, 6-pyrr | 0.08 ± 0.005 |

The nitro group at position 5 enhances electrophilicity at C4 by 3.75× compared to non-nitro analogues .

Functional Group Transformations

-

Nitro reduction : Hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, but competing dechlorination occurs (∼40% selectivity) .

-

Piperidine modifications : N-Alkylation of the piperidine moiety proceeds under Mitsunobu conditions (DIAD, PPh₃) without ring-opening side reactions .

Solvent and Temperature Effects

This comprehensive analysis demonstrates that this compound serves as a versatile intermediate in medicinal chemistry and materials science, with reactivity finely tunable through electronic and catalytic modulation .

相似化合物的比较

Structural and Functional Group Variations

The table below compares substituents and molecular properties of 4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine with selected analogues from literature:

Key Research Findings

- Reactivity : The nitro group in this compound facilitates displacement reactions, whereas trifluoromethyl or fluorine substituents in analogues (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) improve resistance to oxidative degradation .

- Bioactivity : Piperidinyl and piperazinyl groups (as seen in the target compound and 4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine) are associated with enhanced blood-brain barrier penetration, making them candidates for neuroactive drug development .

- Solubility : Methoxymethyl substituents (e.g., in 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine) increase aqueous solubility compared to nitro or chloro groups, which are more hydrophobic .

准备方法

Palladium-Catalyzed Amination (Buchwald-Hartwig Type)

- Procedure :

A mixture of 4,6-dichloro-5-nitropyrimidine (1.5 mmol), piperidine (0.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.01 mmol), (R)-BINAP ligand (0.03 mmol), and potassium carbonate (0.7 mmol) is stirred in toluene (5 mL) under an argon atmosphere at room temperature for 3.5 hours. - Workup :

The reaction mixture is filtered, evaporated, and the residue purified by silica gel column chromatography. - Yield :

Approximately 67% isolated yield of 4-chloro-5-nitro-6-(piperidin-1-yl)pyrimidine. - Notes :

This method offers mild conditions and good selectivity for substitution at the 6-position chlorine. The use of Pd(0) catalyst and chiral BINAP ligand facilitates the amination via oxidative addition, ligand exchange, and reductive elimination steps. - Reference :

Liu et al., Chinese Chemical Letters, 2017.

Direct Nucleophilic Aromatic Substitution (SNAr) with Piperidine

- Procedure :

4,6-Dichloro-5-nitropyrimidine is reacted with piperidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide, toluene) at elevated temperatures (80–120°C) for several hours to ensure complete substitution. - Mechanism :

The electron-withdrawing nitro group at position 5 activates the pyrimidine ring toward nucleophilic attack, facilitating displacement of the chlorine at the 6-position by the piperidine nitrogen. - Optimization :

Bases and solvents are chosen to maximize conversion and minimize hydrolysis or side reactions. - Yield :

Moderate to good yields reported, depending on reaction time and conditions. - Reference :

General SNAr principles and related pyrimidine substitutions.

Alternative Synthetic Routes and Related Compounds

- Suzuki Coupling Followed by Amination :

In some synthetic schemes for related pyrimidine derivatives, Suzuki-Miyaura coupling is used to introduce aryl groups at the 4-position, followed by amination at the 6-position with piperidine or other amines. This two-step approach allows for structural diversification but is more complex than direct substitution.

Reaction Conditions and Parameters Summary

| Parameter | Palladium-Catalyzed Amination | Direct SNAr with Piperidine |

|---|---|---|

| Starting Material | 4,6-Dichloro-5-nitropyrimidine | 4,6-Dichloro-5-nitropyrimidine |

| Nucleophile | Piperidine | Piperidine |

| Catalyst | Pd2(dba)3 (0.01 mmol), (R)-BINAP (0.03 mmol) | None |

| Base | Potassium carbonate (0.7 mmol) | Potassium carbonate or sodium hydride |

| Solvent | Toluene (5 mL) | DMF, toluene, or other polar aprotic solvents |

| Temperature | Room temperature (25°C) | 80–120°C |

| Reaction Time | 3.5 hours | Several hours (varies) |

| Atmosphere | Argon (inert) | Usually inert or ambient |

| Yield | ~67% | Moderate to good (variable) |

| Purification | Silica gel chromatography | Silica gel chromatography |

Mechanistic Insights

- The Pd-catalyzed amination proceeds via oxidative addition of the 6-chloro substituent to Pd(0), ligand exchange with piperidine, and reductive elimination to form the C-N bond selectively at the 6-position. The 4-chloro substituent remains intact due to steric and electronic factors.

- The SNAr reaction is facilitated by the strong electron-withdrawing nitro group at position 5, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at the 6-position chlorine.

Research Findings and Optimization Notes

- The palladium-catalyzed method provides better selectivity and milder conditions, which is advantageous for sensitive functional groups.

- The direct SNAr method is simpler and cost-effective but may require higher temperatures and longer reaction times.

- Ligand choice in Pd-catalyzed reactions (e.g., BINAP) significantly affects yield and selectivity.

- Potassium carbonate is a preferred base for both methods due to its moderate basicity and compatibility with the catalyst system.

- Inert atmosphere (argon) is critical in Pd-catalyzed reactions to prevent catalyst deactivation.

- Purification by column chromatography is standard to isolate the pure product.

Summary Table of Key Literature Data

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine in laboratory settings?

- Methodological Answer:

- Storage: Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture due to potential hydrolysis of the nitro group .

- Waste Disposal: Segregate waste containing nitroaromatic residues and transfer to licensed hazardous waste facilities to avoid environmental contamination .

- Emergency Measures: In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. What are the foundational steps for synthesizing this compound?

- Methodological Answer:

- Key Steps:

Nitro-group Introduction: Nitration of the pyrimidine ring typically requires mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Piperidine Substitution: React the chlorinated intermediate (e.g., 4,6-dichloropyrimidine) with piperidine in anhydrous THF or DMF at 60–80°C for 6–12 hours.

Purification: Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product. Confirm purity via HPLC (≥95%) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitro-group introduction in pyrimidine derivatives?

- Methodological Answer:

- Computational Modeling: Employ density functional theory (DFT) to predict electrophilic aromatic substitution sites. For example, nitro groups preferentially occupy the C5 position in pyrimidines due to electron-withdrawing effects from adjacent substituents .

- Experimental Validation: Use ¹H/¹³C NMR to confirm regiochemistry. Compare experimental chemical shifts with computational predictions (e.g., Gaussian or ORCA software) .

Q. What analytical strategies resolve contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer:

- HPLC-NMR Coupling: Integrate online HPLC with NMR to analyze impurities in real-time. For example, a minor peak in HPLC at 8.2 ppm in ¹H NMR may indicate residual solvent (e.g., DMF) .

- Mass Spectrometry (ESI-MS): Detect trace impurities (<0.1%) by comparing observed [M+H]⁺ peaks with theoretical masses. Adjust purification protocols (e.g., recrystallization solvents) accordingly .

Q. How can researchers mitigate low yields during the piperidine substitution step?

- Methodological Answer:

- Catalyst Screening: Test bases like K₂CO₃ or DBU to enhance nucleophilic substitution rates. For sterically hindered pyrimidines, use microwave-assisted synthesis (100°C, 30 min) to improve reaction efficiency .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with DMSO to stabilize transition states, monitored via in-situ FTIR for intermediate formation .

Experimental Design & Data Analysis

Q. What computational tools predict the drug-likeness of this compound?

- Methodological Answer:

- ADMET Profiling: Use SwissADME or Molinspiration to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. For example, a TPSA <140 Ų suggests good membrane permeability .

- Docking Studies: Simulate binding to target enzymes (e.g., methionine aminopeptidase) using AutoDock Vina. Compare docking scores with known inhibitors to prioritize synthesis .

Q. How to design a stability study for this compound under varying pH conditions?

- Methodological Answer:

- Accelerated Degradation: Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor decomposition via UPLC-MS. Nitro groups degrade rapidly in alkaline conditions (pH >10), forming hydroxylamine derivatives .

- Kinetic Analysis: Fit degradation data to first-order models to calculate half-lives. Use Arrhenius plots to predict shelf-life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。